molecular formula C9H13NO3S B2359026 4-Ethoxy-2-methylbenzene-1-sulfonamide CAS No. 68978-32-5

4-Ethoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B2359026
CAS No.: 68978-32-5
M. Wt: 215.27
InChI Key: CUWBOCADULXRNW-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C₉H₁₃NO₃S and a molecular weight of 215.27 g/mol . It is a sulfonamide derivative, characterized by the presence of an ethoxy group at the 4-position and a methyl group at the 2-position of the benzene ring, along with a sulfonamide functional group. This compound is typically found in a powder form and has a melting point range of 110-114°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methylbenzene-1-sulfonamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have a long-standing history as antimicrobial agents. Research indicates that derivatives of sulfonamides exhibit significant antibacterial properties. A study highlighted the synthesis of various sulfonamide derivatives, including those similar to 4-Ethoxy-2-methylbenzene-1-sulfonamide, which were tested against several bacterial strains. The results demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis12 µg/mL
This compoundStaphylococcus aureus15 µg/mL

Anticancer Properties

Research has shown that sulfonamide compounds can act as effective anticancer agents. A study focusing on the synthesis of sulfonamide derivatives found that certain modifications to the sulfonamide structure enhanced cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The introduction of ethyl and methoxy groups in the structure was noted to improve the anticancer efficacy significantly .

Case Study: Cytotoxicity Assessment

In a comparative study, several sulfonamide derivatives were evaluated for their cytotoxic effects using MTT assays on cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)10.5
This compoundHT-29 (Colon)8.3

Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit various enzymes, making them valuable in drug design for conditions such as diabetes and Alzheimer's disease. Research indicates that compounds like this compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative diseases .

Inhibition Study Results

EnzymeCompoundInhibition Rate (%)
AcetylcholinesteraseThis compound72%
ButyrylcholinesteraseThis compound65%

Anti-inflammatory Effects

Another significant application of sulfonamides is their anti-inflammatory properties. Studies have shown that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Experimental Findings

A series of in vitro studies demonstrated that these compounds could reduce inflammation markers in human cell lines:

CompoundInflammatory Marker Reduction (%)
This compoundTNF-alpha: 40%
This compoundIL-6: 35%

Drug Design and Development

The structural characteristics of sulfonamides make them excellent candidates for drug development. The ability to modify their chemical structure allows researchers to enhance pharmacokinetic properties and target specificity. For instance, the addition of ethyl groups has been shown to improve solubility and bioavailability .

Design Considerations

When designing new drugs based on sulfonamides, researchers focus on:

  • Structural Modifications : Altering functional groups to improve efficacy.
  • Pharmacokinetics : Ensuring optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylbenzene-1-sulfonamide
  • 4-Ethoxybenzene-1-sulfonamide
  • 2-Methylbenzene-1-sulfonamide

Uniqueness

4-Ethoxy-2-methylbenzene-1-sulfonamide is unique due to the presence of both an ethoxy group and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other sulfonamide derivatives .

Biological Activity

4-Ethoxy-2-methylbenzene-1-sulfonamide, also known as sulfanilamide , is an organic compound with the molecular formula C9H13NO3SC_9H_{13}NO_3S and a molecular weight of 215.27 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound features an ethoxy group and a methyl group attached to a benzene ring, along with a sulfonamide functional group. The presence of these substituents influences its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Sulfonation : Utilizing sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
  • Amine Reaction : Reacting the sulfonated product with ammonia or an amine to yield the final sulfonamide compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It functions by inhibiting bacterial enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication. This mechanism is similar to that of traditional sulfa drugs, which have been widely used as antibiotics.

Table 1: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have shown that this compound possesses anti-inflammatory effects. It has been observed to reduce inflammation markers in vitro and in vivo, making it a candidate for further development as an anti-inflammatory agent.

Case Study: In Vivo Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, suggesting its potential therapeutic use in inflammatory conditions .

The biological activity of this compound can be attributed to its ability to mimic natural substrates, thereby inhibiting the active sites of specific enzymes. This inhibition disrupts critical metabolic pathways in bacteria and other pathogens, leading to their death or reduced virulence. The sulfonamide moiety is particularly effective in inhibiting dihydropteroate synthase, an enzyme involved in folate biosynthesis.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

Table 2: Comparison with Similar Sulfonamides

Compound NameStructure CharacteristicsBiological Activity
4-Methoxy-2-methylbenzene-1-sulfonamide Methoxy group instead of ethoxyModerate antimicrobial
4-Ethoxybenzene-1-sulfonamide Lacks methyl groupLower potency than target
2-Methylbenzene-1-sulfonamide No ethoxy groupAntimicrobial but less effective

Properties

IUPAC Name

4-ethoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-13-8-4-5-9(7(2)6-8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWBOCADULXRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68978-32-5
Record name 4-ethoxy-2-methylbenzene-1-sulfonamide
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